What is the chemical structure of Fmoc-N-amido-PEG6-amine
What is the chemical structure of Fmoc-N-amido-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the development of novel therapeutics. PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker like Fmoc-N-amido-PEG6-amine.[2]
Chemical Structure and Properties
The chemical structure of Fmoc-N-amido-PEG6-amine is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The Fmoc group provides a temporary blockage of one of the amine functionalities, which can be selectively removed under basic conditions, allowing for controlled, sequential conjugation reactions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]
The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate.[1]
Physicochemical Data
The following table summarizes the key quantitative data for Fmoc-N-amido-PEG6-amine.
| Property | Value | Reference |
| Molecular Formula | C29H42N2O8 | [1][] |
| Molecular Weight | 546.65 g/mol | [2][] |
| Exact Mass | 546.2900 u | [1] |
| Purity | >98% | [1] |
| Appearance | Transparent Liquid | [] |
| Storage Conditions | -20°C | [1] |
Core Applications in Drug Development
Fmoc-N-amido-PEG6-amine is a critical building block in the synthesis of PROTACs.[1][2] Its bifunctional nature allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. The PEG6 spacer provides the necessary flexibility and distance between the two ligands to facilitate the formation of a productive ternary complex (Target Protein : PROTAC : E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using Fmoc-N-amido-PEG6-amine typically involves a multi-step process where the ligands for the target protein and the E3 ligase are sequentially coupled to the linker. The presence of the Fmoc protecting group allows for directional synthesis. For instance, the free amine can be reacted with an activated carboxylic acid on one of the ligands, followed by deprotection of the Fmoc group to reveal a new amine for reaction with the second ligand.
The logical workflow for utilizing Fmoc-N-amido-PEG6-amine in PROTAC synthesis is depicted below.
Caption: PROTAC Synthesis Workflow.
Once synthesized, the PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome system. The diagram below illustrates this signaling pathway.
Caption: PROTAC Signaling Pathway.
Experimental Protocols
While specific protocols for the synthesis of Fmoc-N-amido-PEG6-amine are proprietary and depend on the manufacturer, the following provides a generalized methodology for its use in solid-phase peptide synthesis (SPPS) to conjugate it to an amino acid, which is a common step in building a PROTAC.
Fmoc Deprotection and Coupling on Solid Support
This protocol describes the deprotection of the Fmoc group from a resin-bound peptide and the subsequent coupling of Fmoc-N-amido-PEG6-amine.
Materials:
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Fmoc-protected peptide bound to a solid-phase resin (e.g., Wang or Rink Amide resin)
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Fmoc-N-amido-PEG6-amine
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N,N-Dimethylformamide (DMF)
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20% (v/v) Piperidine (B6355638) in DMF
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Coupling reagents (e.g., HATU, HOBt)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Reaction vessel for solid-phase synthesis
Procedure:
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Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
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Fmoc Deprotection:
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Drain the DMF from the resin.
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Add the 20% piperidine in DMF solution to the resin.
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Agitate the mixture for 5-10 minutes at room temperature.
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Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Coupling of Fmoc-N-amido-PEG6-amine:
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In a separate vial, dissolve Fmoc-N-amido-PEG6-amine (1.5-3 equivalents relative to the resin loading), HATU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF.
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Add DIPEA (3-5 eq.) to the activation mixture and vortex briefly.
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Add the activated linker solution to the deprotected resin.
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Agitate the reaction mixture for 2-4 hours at room temperature.
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To monitor the reaction completion, a Kaiser test can be performed.
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Washing:
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Drain the coupling solution.
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Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) and methanol (B129727) (3-5 times).
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Drying: Dry the resin under vacuum.
The resulting product is the peptide-PEG6-amine conjugate with a terminal Fmoc group, ready for further modifications.
Conclusion
Fmoc-N-amido-PEG6-amine is a versatile and enabling chemical tool for the construction of PROTACs and other complex bioconjugates. Its well-defined structure, including the cleavable Fmoc protecting group and the solubilizing PEG spacer, provides researchers with precise control over the synthesis of molecules designed to modulate biological pathways for therapeutic benefit. Understanding the properties and reaction protocols associated with this linker is fundamental for professionals engaged in the cutting-edge field of targeted protein degradation.
